

# Spectroscopic Characterization of Methyl 2-bromo-3-methoxypropanoate: A Technical Guide

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## Compound of Interest

Compound Name:	Methyl 2-bromo-3-methoxypropanoate
Cat. No.:	B1584128

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **Methyl 2-bromo-3-methoxypropanoate** (CAS No. 27704-96-7), a key intermediate in various organic syntheses. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide presents predicted data based on established spectroscopic principles and data from analogous structures.

## Introduction to Methyl 2-bromo-3-methoxypropanoate

**Methyl 2-bromo-3-methoxypropanoate** is a functionalized ester containing three key structural features that dictate its spectroscopic properties: a methyl ester, a bromine atom at the alpha position to the carbonyl group, and a methoxy ether at the beta position. Accurate spectroscopic analysis is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.<sup>[1]</sup> For **Methyl 2-bromo-3-methoxypropanoate**, both <sup>1</sup>H and <sup>13</sup>C NMR are

indispensable.

## Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Methyl 2-bromo-3-methoxypropanoate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 3.80	Singlet	3H	-OCH <sub>3</sub> (ester)	Protons of the methyl ester are deshielded by the adjacent carbonyl group.
~ 3.40	Singlet	3H	-OCH <sub>3</sub> (ether)	Protons of the methoxy group are deshielded by the electronegative oxygen.
~ 4.30	Triplet	1H	-CH(Br)-	The proton on the carbon bearing the bromine is significantly deshielded by the adjacent electronegative bromine and the carbonyl group. It is split into a triplet by the adjacent CH <sub>2</sub> group.
~ 3.70	Doublet of doublets	2H	-CH <sub>2</sub> -O-	These diastereotopic protons are adjacent to a chiral center, making them chemically non-equivalent. They

will appear as a complex multiplet, likely a doublet of doublets, coupled to the -CH(Br)- proton.

Predictions are based on typical chemical shifts of similar functional groups.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Methyl 2-bromo-3-methoxypropanoate**

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~ 168	C=O (ester)	The carbonyl carbon of the ester is highly deshielded.
~ 70	-CH <sub>2</sub> -O-	The carbon of the methylene group is deshielded by the adjacent oxygen atom.
~ 59	-OCH <sub>3</sub> (ether)	The carbon of the methoxy group.
~ 53	-OCH <sub>3</sub> (ester)	The carbon of the methyl ester.
~ 45	-CH(Br)-	The carbon bonded to the electronegative bromine atom is deshielded.

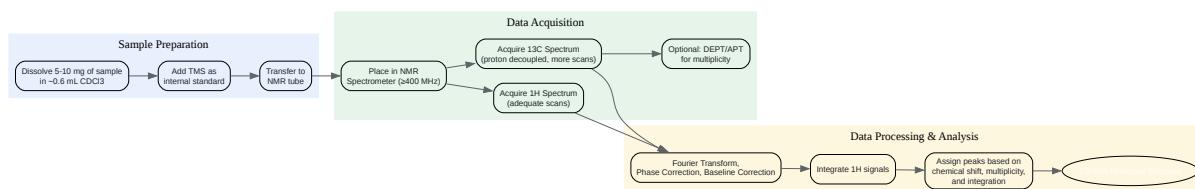
Predictions are based on typical chemical shifts of similar functional groups.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality NMR spectra.

**Methodology:**

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2-bromo-3-methoxypropanoate** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). The choice of solvent is critical to avoid interfering signals.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Typical parameters include a  $90^\circ$  pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum to obtain singlets for each unique carbon.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to aid in the assignment of carbon signals ( $\text{CH}_3$ ,  $\text{CH}_2$ ,  $\text{CH}$ , and quaternary carbons).



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Caption: Workflow for NMR Spectroscopic Analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[8][9]

## Predicted IR Spectrum

The IR spectrum of **Methyl 2-bromo-3-methoxypropanoate** is expected to show characteristic absorption bands for the ester, ether, and alkyl halide functional groups.

Table 3: Predicted IR Absorption Bands for **Methyl 2-bromo-3-methoxypropanoate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Functional Group
~ 2950-2850	Medium	C-H stretch	Aliphatic
~ 1740	Strong	C=O stretch	Ester
~ 1250-1000	Strong	C-O stretch	Ester and Ether
~ 650-550	Medium-Weak	C-Br stretch	Alkyl Bromide

Predictions are based on characteristic IR absorption frequencies.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Experimental Protocol for IR Data Acquisition

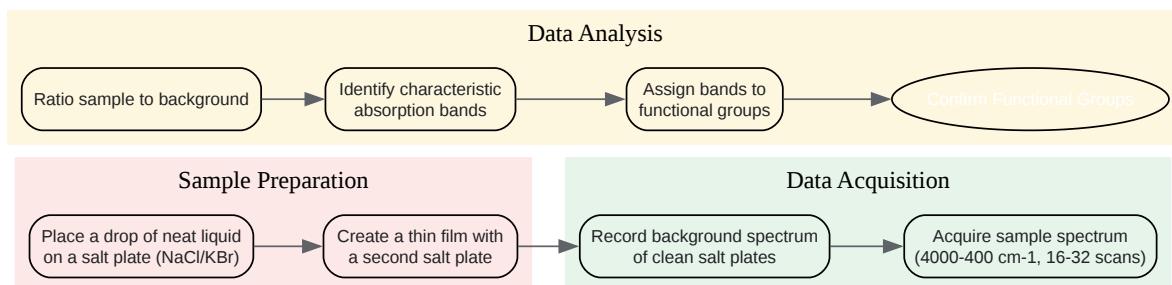
For a liquid sample like **Methyl 2-bromo-3-methoxypropanoate**, the following protocol is recommended.[\[8\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Methodology:

- Sample Preparation (Neat Liquid):
  - Place a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
  - Carefully place a second salt plate on top to create a thin liquid film.
- Instrumentation:
  - Use a Fourier-Transform Infrared (FTIR) spectrometer.
  - Record a background spectrum of the clean, empty salt plates.
- Data Acquisition:
  - Place the sample-containing salt plates in the spectrometer's sample holder.
  - Acquire the IR spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- Data Analysis:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.



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Caption: Workflow for IR Spectroscopic Analysis.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[\[18\]](#)

## Predicted Mass Spectrum

The mass spectrum of **Methyl 2-bromo-3-methoxypropanoate** will exhibit a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (<sup>79</sup>Br and <sup>81</sup>Br) in an approximate 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M and M+2) separated by 2 m/z units.[\[19\]](#) [\[20\]](#)

Table 4: Predicted Key Fragments in the Mass Spectrum of **Methyl 2-bromo-3-methoxypropanoate**

m/z	Ion Structure	Fragmentation Pathway
196/198	$[C_5H_9BrO_3]^+$	Molecular Ion ( $M^+$ )
165/167	$[C_4H_6BrO_2]^+$	Loss of $-OCH_3$
137/139	$[C_3H_4BrO]^+$	Loss of $-COOCH_3$
117	$[C_5H_9O_3]^+$	Loss of Br radical
59	$[COOCH_3]^+$	Acylium ion

The presence of bromine isotopes will result in characteristic M and M+2 peaks for bromine-containing fragments.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

## Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of a volatile compound like **Methyl 2-bromo-3-methoxypropanoate**.[\[18\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

### Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 10-100  $\mu$ g/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** Use a GC-MS system equipped with an appropriate capillary column (e.g., a non-polar DB-5 or a mid-polar DB-17).
- **Gas Chromatography:**
  - **Injector:** Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
  - **Oven Program:** Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

- Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
- Mass Spectrometry:
  - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
  - Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragment ions (e.g.,  $m/z$  40-300).
- Data Analysis:
  - Identify the peak corresponding to **Methyl 2-bromo-3-methoxypropanoate** in the total ion chromatogram (TIC).
  - Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.



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Caption: Workflow for GC-MS Analysis.

## Conclusion

The comprehensive spectroscopic analysis of **Methyl 2-bromo-3-methoxypropanoate**, employing NMR, IR, and MS techniques, provides a robust framework for its unequivocal identification and characterization. While this guide presents predicted data, the outlined experimental protocols serve as a reliable foundation for researchers to obtain and interpret empirical data, ensuring the quality and integrity of this important chemical intermediate in their scientific endeavors.

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